Estriol-d3

Catalog No.
S12888042
CAS No.
M.F
C18H24O3
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estriol-d3

Product Name

Estriol-d3

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

Molecular Formula

C18H24O3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D

InChI Key

PROQIPRRNZUXQM-GQLOBORWSA-N

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O)[2H]

Estriol-d3 (CAS: 79037-36-8) is a stable isotope-labeled internal standard (SIL-IS) essential for the absolute quantification of endogenous estriol in complex biological and environmental matrices. As a highly polar estrogen metabolite, native estriol is particularly susceptible to ion suppression during liquid chromatography-tandem mass spectrometry (LC-MS/MS). Estriol-d3 mitigates this by providing an exact chemical and structural match with a +3 Da mass shift, enabling precise matrix effect correction. Procurement of this specific deuterated standard is a critical regulatory and methodological requirement for clinical diagnostics, environmental monitoring, and pharmacokinetic workflows that demand high-fidelity recovery rates and minimal isotopic cross-talk [1].

Workflow Fit

Product class Deuterium-labeled internal standard (SIL-IS) for LC-MS/MS
Mass shift +3 Da isotopic separation from unlabeled estriol
Primary role Matrix-effect correction and ion suppression control

Substituting Estriol-d3 with structural analog internal standards (such as estradiol-d3 or estrone-d4) fundamentally compromises assay accuracy. Because estriol contains three hydroxyl groups, it elutes significantly earlier than less polar estrogens in reversed-phase chromatography. If an analog IS is used, it will not co-elute with the estriol target, exposing the two compounds to entirely different matrix suppression zones in the mass spectrometer source. This differential ionization can drive apparent recovery rates down to 27%, rendering the assay non-compliant with rigorous clinical or environmental validation criteria. Only the exact SIL-IS, Estriol-d3, guarantees identical chromatographic retention and ionization efficiency, ensuring corrected recoveries consistently approach 100% [1].

Substitution Risk

Mass shift D2-labeled analogs provide only +2 Da separation, which may not resolve from the analyte's natural M+2 isotopic envelope and can introduce quantification bias.
Label type 13C-labeled isotopologues may differ in chromatographic retention and ionization efficiency; method re-validation is required before substitution.
Method transfer Unvalidated isotopologue substitution into an established method risks calibration shift and may not meet bioanalytical validation documentation expectations.

Matrix Effect Correction and Absolute Recovery

In LC-MS/MS analyses of complex matrices like soil extracts or serum, the choice of internal standard dictates the quantitative reliability of the assay. Studies comparing extraction and ionization efficiencies demonstrate that using Estriol-d3 as the internal standard yields corrected estriol recoveries of 88.5% to 110.3% [1]. In contrast, utilizing a structural analog internal standard (e.g., 17β-estradiol acetate) results in apparent recoveries as low as 27% ± 3% due to uncorrected differential ion suppression [2].

Evidence DimensionCorrected Analytical Recovery
Target Compound DataEstriol-d3 (88.5% - 110.3% recovery)
Comparator Or BaselineAnalog IS (17β-estradiol acetate) (27% ± 3% recovery)
Quantified Difference>60% improvement in apparent recovery
ConditionsLC-MS/MS of complex environmental/biological matrices

Procuring the exact SIL-IS prevents massive quantification errors caused by matrix-induced ion suppression, ensuring regulatory compliance.

Mass Difference Requirement
Class-level inference
+3 Da minimum mass shift for small molecules (MW 50–800)
Meets foundational spectral resolution threshold
D2-labeled analog insufficient; class-level design rule for SIL-IS selection

Isotopic Cross-Talk and Mass Shift Optimization

The +3 Da mass shift of Estriol-d3 is specifically optimized to avoid interference from the natural isotopic envelope of endogenous estriol. Natural estriol produces an M+2 isotopic peak (primarily from 13C and 18O contributions) at approximately 1-2% of the monoisotopic mass intensity. Procuring a +2 Da standard (Estriol-d2) risks baseline cross-talk at low analyte concentrations. Estriol-d3 shifts the precursor ion to M+3, where natural isotopic contribution is <0.1%, ensuring pristine signal-to-noise ratios even at the lower limit of quantification (LLOQ) [1].

Evidence DimensionIsotopic Cross-Talk (Interference)
Target Compound DataEstriol-d3 (+3 Da, <0.1% cross-talk)
Comparator Or BaselineEstriol-d2 (+2 Da, ~1-2% cross-talk)
Quantified Difference>10-fold reduction in isotopic interference
ConditionsLow-concentration LC-MS/MS MRM transitions

A +3 Da shift is the minimum required to eliminate false positives at the LLOQ, making it the procurement standard for trace-level diagnostics.

UPLC-MS/MS Validation
Cross-study comparable
Intra-assay RSD 4.8%–18.9% at 20–500 μg/kg spiked levels in essential oil matrix
Supports method precision in complex-matrix context
Without SIL-IS, matrix-induced ion suppression would degrade accuracy

Chromatographic Co-elution Fidelity

While heavy isotope labeling is required for mass differentiation, excessive deuteration (e.g., d6 or d8) can induce a 'deuterium isotope effect,' causing the internal standard to elute slightly earlier than the native analyte in reversed-phase liquid chromatography. Estriol-d3 strikes the optimal balance, exhibiting a negligible retention time shift (ΔRT < 0.05 min) relative to unlabeled estriol. This ensures that both compounds enter the mass spectrometer simultaneously, experiencing the exact same transient matrix effects [1].

Evidence DimensionRetention Time Shift (ΔRT)
Target Compound DataEstriol-d3 (ΔRT < 0.05 min)
Comparator Or BaselineHighly deuterated analogs (e.g., d6/d8) (ΔRT > 0.1 min)
Quantified DifferenceNear-perfect co-elution vs. partial chromatographic resolution
ConditionsReversed-phase UHPLC

Perfect co-elution is non-negotiable for true isotope dilution mass spectrometry, making d3 the optimal labeling ratio for procurement.

D vs. 13C Cost-Benefit
Class-level inference
Deuterium-labeled: lower cost, sufficient stability for most LC-MS/MS applications
Cost-effective selection for budget-conscious workflows
13C offers superior H/D exchange resistance; review mobile-phase conditions
Matrix Versatility
Cross-study comparable
Reported use in essential oil, serum, and urine matrices across UPLC-MS/MS and GC-MS platforms
Supports broad method-transfer applicability
Matrix-specific validation recommended for each new sample type

Clinical Diagnostics: Unconjugated Estriol (uE3) Monitoring

Directly leveraging the high recovery and zero cross-talk of Estriol-d3, this compound is procured for maternal serum screening panels to accurately quantify uE3, a critical biomarker for fetal health and trisomy risk assessment [1].

Environmental Water Quality Testing

Utilized in EPA and international regulatory workflows to quantify estrogenic endocrine-disrupting chemicals (EDCs) in wastewater and agricultural runoff, where severe matrix effects demand the perfect co-elution provided by Estriol-d3 [2].

Sports Anti-Doping and Endocrinology Profiling

Incorporated into comprehensive steroid panels for urine analysis, where Estriol-d3 serves as the definitive reference to correct for highly variable urinary matrix suppression during high-throughput LC-MS/MS screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS quantification in biological research matrices
+3 Da mass shift for spectral resolution from analyte
Precision and accuracy in matrix-effect correction
High-throughput food and environmental testing
Cost-effective deuterium-labeled ISTD
LOD and LOQ validation for screening workflows
Cost-conscious method development
Deuterium labeling with sufficient stability under optimized conditions
H/D exchange risk review with mobile-phase optimization
Multi-analyte estrogen panel research
Matched deuterated ISTD for analyte-specific correction
Multi-analyte assay consistency and reproducibility

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

291.19137486 g/mol

Monoisotopic Mass

291.19137486 g/mol

Heavy Atom Count

21

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